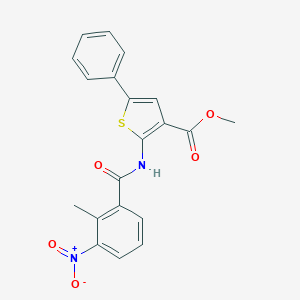![molecular formula C16H15ClN6O3 B451318 N~3~-[1-(2-CHLOROBENZYL)-3,5-DIMETHYL-1H-PYRAZOL-4-YL]-4-NITRO-1H-PYRAZOLE-3-CARBOXAMIDE](/img/structure/B451318.png)
N~3~-[1-(2-CHLOROBENZYL)-3,5-DIMETHYL-1H-PYRAZOL-4-YL]-4-NITRO-1H-PYRAZOLE-3-CARBOXAMIDE
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N~3~-[1-(2-CHLOROBENZYL)-3,5-DIMETHYL-1H-PYRAZOL-4-YL]-4-NITRO-1H-PYRAZOLE-3-CARBOXAMIDE is a complex organic compound that has garnered interest due to its unique chemical structure and potential applications in various fields. This compound features a pyrazole core, which is a five-membered ring containing two nitrogen atoms, and is substituted with a chlorobenzyl group, dimethyl groups, and a nitro group. The presence of these substituents imparts distinct chemical and physical properties to the compound, making it a subject of study in synthetic chemistry and pharmacology.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of N3-[1-(2-CHLOROBENZYL)-3,5-DIMETHYL-1H-PYRAZOL-4-YL]-4-NITRO-1H-PYRAZOLE-3-CARBOXAMIDE typically involves multi-step organic reactions. One common approach is the condensation of 2-chlorobenzylamine with 3,5-dimethyl-1H-pyrazole-4-carboxylic acid under acidic conditions to form the intermediate. This intermediate is then nitrated using a nitrating agent such as nitric acid to introduce the nitro group. The final step involves the formation of the carboxamide group through the reaction with an appropriate amine source under dehydrating conditions .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and higher yields. Additionally, the purification processes such as recrystallization or chromatography are scaled up to handle larger quantities of the compound .
Types of Reactions:
Oxidation: The nitro group in the compound can undergo reduction reactions to form amino derivatives.
Reduction: The compound can be reduced using reducing agents like hydrogen gas in the presence of a catalyst to convert the nitro group to an amine group.
Substitution: The chlorobenzyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Nitric acid, hydrogen peroxide.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst.
Substitution: Sodium hydroxide (NaOH), potassium carbonate (K~2~CO~3~).
Major Products:
Reduction: Formation of amino derivatives.
Substitution: Formation of various substituted benzyl derivatives depending on the nucleophile used.
科学的研究の応用
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: Utilized in the synthesis of specialty chemicals and materials.
作用機序
The mechanism of action of N3-[1-(2-CHLOROBENZYL)-3,5-DIMETHYL-1H-PYRAZOL-4-YL]-4-NITRO-1H-PYRAZOLE-3-CARBOXAMIDE involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components. The pyrazole core may interact with enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and molecular targets are still under investigation, but preliminary studies suggest involvement in inflammatory and microbial pathways .
類似化合物との比較
N~3~-[1-(2-Chlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-1H-pyrazole-3-carboxamide: Lacks the nitro group, resulting in different chemical reactivity and biological activity.
N~3~-[1-(2-Chlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-4-amino-1H-pyrazole-3-carboxamide: Contains an amino group instead of a nitro group, leading to different pharmacological properties.
Uniqueness: The presence of the nitro group in N3-[1-(2-CHLOROBENZYL)-3,5-DIMETHYL-1H-PYRAZOL-4-YL]-4-NITRO-1H-PYRAZOLE-3-CARBOXAMIDE imparts unique chemical reactivity, making it a valuable compound for specific synthetic and biological applications. Its ability to undergo reduction and substitution reactions provides versatility in chemical synthesis .
特性
分子式 |
C16H15ClN6O3 |
|---|---|
分子量 |
374.78g/mol |
IUPAC名 |
N-[1-[(2-chlorophenyl)methyl]-3,5-dimethylpyrazol-4-yl]-4-nitro-1H-pyrazole-5-carboxamide |
InChI |
InChI=1S/C16H15ClN6O3/c1-9-14(19-16(24)15-13(23(25)26)7-18-20-15)10(2)22(21-9)8-11-5-3-4-6-12(11)17/h3-7H,8H2,1-2H3,(H,18,20)(H,19,24) |
InChIキー |
QDGLNBIARZVWEL-UHFFFAOYSA-N |
SMILES |
CC1=C(C(=NN1CC2=CC=CC=C2Cl)C)NC(=O)C3=C(C=NN3)[N+](=O)[O-] |
正規SMILES |
CC1=C(C(=NN1CC2=CC=CC=C2Cl)C)NC(=O)C3=C(C=NN3)[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Methyl 2-[({4-nitrophenoxy}acetyl)amino]-4-(4-isopropylphenyl)thiophene-3-carboxylate](/img/structure/B451236.png)
![3-methyl-N'-[4-(methylsulfanyl)benzylidene]-2-thiophenecarbohydrazide](/img/structure/B451237.png)
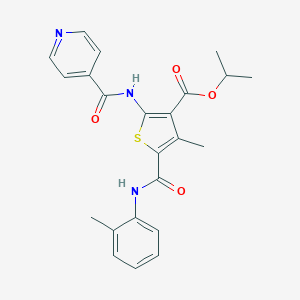
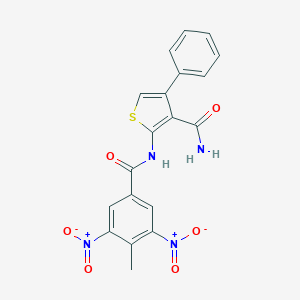
![N-{4-[N-(5-chloro-2-methoxybenzoyl)ethanehydrazonoyl]phenyl}-2-methylbenzamide](/img/structure/B451244.png)
![5-chloro-N-[4-(N-{4-nitro-3-methylbenzoyl}ethanehydrazonoyl)phenyl]-2-thiophenecarboxamide](/img/structure/B451245.png)
![3-fluoro-N-{3-[N-({2-nitrophenoxy}acetyl)ethanehydrazonoyl]phenyl}benzamide](/img/structure/B451247.png)
![butyl 4-{[(4-chloro-1-ethyl-1H-pyrazol-5-yl)carbonyl]amino}benzoate](/img/structure/B451248.png)
![N-{3-[N-(3-bromobenzoyl)ethanehydrazonoyl]phenyl}-3-chlorobenzamide](/img/structure/B451250.png)
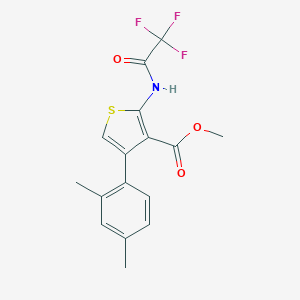
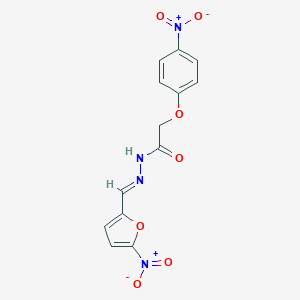
![1-[(4-Bromobenzoyl)amino]-3-butylurea](/img/structure/B451255.png)
![N-(3-{N-[(5-chloro-2-thienyl)carbonyl]ethanehydrazonoyl}phenyl)-2-(4-methoxyphenyl)acetamide](/img/structure/B451256.png)
